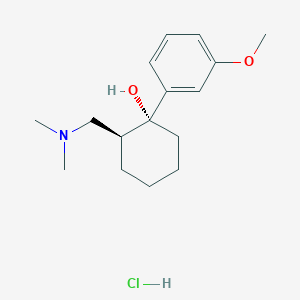

1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)-

Übersicht

Beschreibung

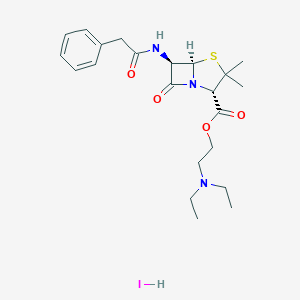

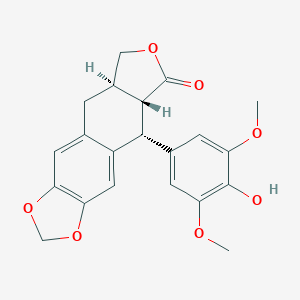

“1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)-” is a chemical compound with the molecular formula C17H20ClN . It is related to 1-Naphthalenamine, 1,2,3,4-tetrahydro-, which has the molecular formula C10H13N and a molecular weight of 147.2169 .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, ®-1,2,3,4-Tetrahydro-1-naphthylamine is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . A process for the preparation of (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthylamine has been patented .Molecular Structure Analysis

The molecular structure of 1-Naphthalenamine, 1,2,3,4-tetrahydro- can be viewed as a 2D Mol file or as a computed 3D SD file . The structure of “1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)-” is also available .Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, 1-Naphthalenamine, 1,2,3,4-tetrahydro- can be converted into 1-naphthoquinone by chromic acid . Sodium in boiling amyl alcohol reduces the unsubstituted ring, giving tetrahydro-1-naphthylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Naphthalenamine, 1,2,3,4-tetrahydro- include a molecular weight of 147.2169 and a chemical structure that can be viewed in 2D or 3D . Unfortunately, specific physical and chemical properties for “1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)-” were not found in the search results.Wissenschaftliche Forschungsanwendungen

Application in Organic Chemistry

1,2,3,4-Tetrahydro-1-naphthylamine is used in the field of organic chemistry .

Summary of the Application

This compound is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . It has also been used in the preparation of new chiral phosphine-aminophosphine ligands .

Methods of Application

The specific methods of application or experimental procedures would depend on the particular reaction being carried out. In general, this compound would be used as a reagent in a chemical reaction, under conditions suitable for the reaction to proceed.

Results or Outcomes

The outcomes of these reactions would be the formation of iodocyclized products or new chiral phosphine-aminophosphine ligands . The specific results, including any quantitative data or statistical analyses, would depend on the particular reaction and the conditions under which it was carried out.

Application in Chiral Discrimination Studies

(S)- (+)-1,2,3,4-Tetrahydro-1-naphthylamine is used in studies of real-time chiral discrimination of enantiomers .

Summary of the Application

This compound has been used as a chiral amine derivative in studies of real-time chiral discrimination of enantiomers .

Methods of Application

The compound would be used in a chiral discrimination experiment, where its interactions with different enantiomers would be studied .

Results or Outcomes

The outcomes of these studies would provide insights into the mechanisms of chiral discrimination . The specific results, including any quantitative data or statistical analyses, would depend on the particular experiment and the conditions under which it was carried out.

Eigenschaften

IUPAC Name |

(1S,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N.ClH/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17;/h2-10,14,17-18H,11-12H2,1H3;1H/t14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSOELQVDLSJFM-RVXRQPKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200388 | |

| Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |

CAS RN |

52371-38-7 | |

| Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052371387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)

![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)